4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid
Description
4-[4-[Dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted at the para position with a piperazine ring. The piperazine moiety is further modified by a urea-based functional group containing dimethylcarbamoyl and methylcarbamoyl substituents. This structural complexity distinguishes it from simpler piperazine-containing benzoic acid derivatives.
Properties
CAS No. |
80712-35-2 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H22N4O4/c1-17(2)15(23)18(3)16(24)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(21)22/h4-7H,8-11H2,1-3H3,(H,21,22) |
InChI Key |
YOOFTFYXWHMXQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid, with the molecular formula C16H22N4O4 and a molecular weight of 334.37 g/mol, is a compound of interest in pharmacological research. Its structure includes a piperazine ring, which is often associated with various biological activities, including potential therapeutic effects.
This compound's biological activity is primarily linked to its ability to interact with various biological pathways. Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells . These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to 4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid can induce significant activation of proteasomal chymotrypsin-like activity, which is essential for protein degradation. For instance, certain benzoic acid derivatives have shown enhancements in enzyme activities at concentrations as low as 5 μM .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Properties : Research has indicated that derivatives of benzoic acid, including those similar to the target compound, exhibit antimicrobial properties, which could be leveraged in treating infections .
- Proteostasis Modulation : The capacity to modulate the UPP and ALP pathways suggests that this compound may play a role in anti-aging therapies by enhancing cellular protein turnover and reducing the accumulation of damaged proteins .
- Potential Side Effects : While promising, some studies also highlight potential cardiotoxicity associated with related compounds due to ion channel inhibition, necessitating further investigation into the safety profile of 4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s piperazine-benzoic acid backbone is shared with several analogs, but its unique substituents confer distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Key Structural and Physical Properties
Key Observations:
Molecular Weight : At 361.40 g/mol, it is significantly heavier than 3-(4-methylpiperazin-1-yl)benzoic acid (220.26 g/mol), which may influence pharmacokinetic properties such as membrane permeability .
Functional Groups : Unlike the Fmoc-protected analog in , the target compound lacks a fluorescent tag, making it more suitable for therapeutic applications than solid-phase peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
